molecular formula C12H24N2O3 B8310522 tert-Butyl 3-(methylcarbamoyl)pentan-3-ylcarbamate

tert-Butyl 3-(methylcarbamoyl)pentan-3-ylcarbamate

Cat. No.: B8310522
M. Wt: 244.33 g/mol
InChI Key: PIACIKBSEOWBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(methylcarbamoyl)pentan-3-ylcarbamate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[3-(methylcarbamoyl)pentan-3-yl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-7-12(8-2,9(15)13-6)14-10(16)17-11(3,4)5/h7-8H2,1-6H3,(H,13,15)(H,14,16)

InChI Key

PIACIKBSEOWBFL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(tert-butoxycarbonylamino)-2-ethylbutanoic acid (Example 23 a, 400 mg 2 mmol), HBTU (CAN 94790-37-1, 1.3 g, 3 mmol), Et3N (0.7 g, 7 mmol) in DMF (10 mL) was stirred for 30 min, then methanamine hydrochloride (CAN 593-51-1, 260 mg, 6 mmol) was added into the mixture and the solution was stirred overnight. After that, the solution was diluted with water (20 mL) and extracted with ethyl acetate (3×30 mL), the combined organic layer was washed with water (3×50 mL) and brine (60 mL), then evaporated to dryness. The crude product (0.18 g, 45%) obtained as a light yellow solid was used for the next step directly.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

A mixture of 2-(tert-butoxycarbonylamino)-2-ethylbutanoic acid (Example 45a, 400 mg, 2 mmol), HBTU (CAN 94790-37-1, 1.3 g, 3 mmol), triethylamine (0.7 g, 7 mmol) in DMF (10 mL) was stirred for 30 min, then methanamine hydrochloride (CAN 593-51-1, 260 mg, 6 mmol) was added into the mixture and the solution was stirred overnight. After that, the solution was diluted with water (20 mL) and extracted with ethyl acetate (3×30 mL), the combined organic layer was washed with water (3×50 mL) and brine (60 mL), then evaporated to dryness. The crude product (0.18 g, 45%) obtained as a light yellow solid was used for the next step directly without any purification.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
45%

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